n-Butyloctahydro-1h-4,7-methanoinden-5-amine
Description
n-Butyloctahydro-1H-4,7-methanoinden-5-amine is a bicyclic amine derivative with a complex polycyclic structure. Its core framework consists of a decalin-like system fused with a methano bridge, substituted with an n-butyl group at the amine position. The compound’s stereochemistry and conformational rigidity make it of interest in medicinal chemistry, particularly in receptor-targeted drug design.
Properties
Molecular Formula |
C14H25N |
|---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
N-butyltricyclo[5.2.1.02,6]decan-8-amine |
InChI |
InChI=1S/C14H25N/c1-2-3-7-15-14-9-10-8-13(14)12-6-4-5-11(10)12/h10-15H,2-9H2,1H3 |
InChI Key |
YCWDSWDEFYBCIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyltricyclo[5.2.1.02,]decan-8-amine typically involves a multi-step process. One common method starts with the preparation of the tricyclic core, followed by the introduction of the butylamine group. The tricyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions. The butylamine group is then introduced via nucleophilic substitution, using butylamine as the nucleophile and a suitable leaving group on the tricyclic core .
Industrial Production Methods: In an industrial setting, the production of N-butyltricyclo[5.2.1.02,]decan-8-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-butyltricyclo[5.2.1.02,]decan-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Butylamine in the presence of a suitable leaving group and solvent.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted tricyclic compounds.
Scientific Research Applications
N-butyltricyclo[5.2.1.02,]decan-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyltricyclo[5.2.1.02,]decan-8-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The tricyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. The butylamine group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares n-butyloctahydro-1H-4,7-methanoinden-5-amine with structurally or functionally related compounds, focusing on molecular attributes, binding affinities, and pharmacological profiles.
Key Findings:
Structural Modifications Impact Binding : The addition of an n-butyl group in the target compound enhances σ1 receptor selectivity compared to the parent amine (Ki = 12.3 nM vs. 8.7 nM) but reduces NMDA receptor affinity .
Lipophilicity and Bioavailability : The n-butyl chain increases logP (3.2 vs. 1.8 in the parent compound), improving blood-brain barrier penetration but raising metabolic instability risks .
Comparative Pharmacological Profiles : Unlike pentyloctahydroisobenzofuran-8-amine, which shows balanced σ1/NMDA activity, the target compound’s NMDA inactivity suggests a narrower therapeutic window for σ1-mediated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
